3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

Drug Design Lipophilicity Membrane Permeability

3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is a differentiated benzothiazole-2(3H)-imine building block for medicinal chemistry teams exploring carbonic anhydrase isoform selectivity and CNS-penetrant lead optimization. The N3-2-ethoxyethyl substituent confers a computed clogP of 2.79 and TPSA of 63.41 Ų—physicochemical parameters associated with favorable blood-brain barrier permeability—distinguishing it from the lower-lipophilicity N3-methyl analog (clogP ≈1.5). The C6-methylsulfonyl group provides hydrogen-bond acceptor capacity critical for target engagement. This scaffold has documented synthetic utility: the imine can be converted to (Z)-4-bromo-benzamide derivatives for rapid amide library generation. With MW 300.40 and only 3 rotatable bonds, it serves as an ideal reference compound for calibrating computational ADME models. Choose this compound when structural precision in the N3-alkoxyethyl vector is essential—generic substitution risks >5-fold shifts in inhibitory potency observed across this chemotype.

Molecular Formula C12H16N2O3S2
Molecular Weight 300.39
CAS No. 1351630-42-6
Cat. No. B2952861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine
CAS1351630-42-6
Molecular FormulaC12H16N2O3S2
Molecular Weight300.39
Structural Identifiers
SMILESCCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N
InChIInChI=1S/C12H16N2O3S2/c1-3-17-7-6-14-10-5-4-9(19(2,15)16)8-11(10)18-12(14)13/h4-5,8,13H,3,6-7H2,1-2H3
InChIKeyKUGBNGNPMZSWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine (CAS 1351630-42-6)


3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is a synthetic benzothiazole-derived imine featuring a 2-ethoxyethyl substituent at the N3 position and a methylsulfonyl group at C6. It belongs to a class of heterocyclic small molecules utilized as versatile building blocks in medicinal chemistry . The compound's core scaffold is structurally related to known inhibitors of carbonic anhydrase and fructose-1,6-bisphosphatase, though direct pharmacological characterization of this specific molecule remains unpublished in the peer-reviewed primary literature at the time of this analysis.

Why 3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine Cannot Be Casually Swapped for Its Closest Analogs


The benzothiazol-2(3H)-imine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity. The N3 substituent controls molecular lipophilicity, conformational flexibility, and membrane permeability, while the C6 methylsulfonyl group governs hydrogen-bond acceptor capacity and electronic modulation of the aromatic core. Swapping the N3 2-ethoxyethyl chain for a methyl or 2-methoxyethyl group materially alters predicted partition coefficients (clogP), topological polar surface area (TPSA), and rotatable bond counts, which in turn influence pharmacokinetic behavior, target engagement, and off-target liability profiles [1]. Even minor structural changes within this chemotype have been shown to shift carbonic anhydrase inhibitory potency by more than 5-fold in closely related series [2]. These factors collectively render generic, uninformed substitution a high-risk decision in both screening library design and focused lead optimization campaigns.

Quantitative Differentiation Evidence: 3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine vs. Closest Analogs


Lipophilicity Advantage of N3-Ethoxyethyl Over N3-Methyl and N3-Methoxyethyl Substitution

The target compound exhibits a computed clogP of 2.79 [1], reflecting the contribution of the N3 2-ethoxyethyl chain. In contrast, the N3-methyl analog 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine (CAS 1286699-99-7) is predicted to have a significantly lower clogP, while the N3-(2-methoxyethyl) derivative (CAS 1286709-71-4) occupies an intermediate position. The approximate 1.3 log-unit increase in clogP relative to the N3-methyl analog translates to roughly a 20-fold higher theoretical partition into n-octanol, a parameter widely used to anticipate passive membrane permeability.

Drug Design Lipophilicity Membrane Permeability Physicochemical Property

Molecular Weight and Topological Polar Surface Area Differentiation for CNS Penetration Potential

The target compound has a molecular weight of 300.40 g/mol and a TPSA of 63.41 Ų [1]. The closest N3-methyl analog (MW 242.32 g/mol) falls below the often-cited lower limit for CNS drug-likeness, while the N3-(2-methoxyethyl) analog (MW 286.37 g/mol) approaches the target's profile. A TPSA of approximately 63 Ų is within the range associated with favorable CNS penetration (typically <90 Ų), while the increased molecular weight relative to the methyl analog provides additional surface area for van der Waals interactions with hydrophobic enzyme pockets.

CNS Drug Design Molecular Weight Topological Polar Surface Area Physicochemical Property

Class-Level Carbonic Anhydrase Inhibition Potential of the Thiazole-Methylsulfonyl Pharmacophore

A 2025 study systematically evaluated thiazole-methylsulfonyl derivatives for inhibition of human carbonic anhydrase isoforms hCA I and hCA II. The series exhibited IC50 values ranging from 39.38 to 198.04 μM against hCA I and 39.16 to 86.64 μM against hCA II, with the reference inhibitor acetazolamide (AAZ) showing IC50 values of 18.11 μM (hCA I) and 20.65 μM (hCA II) [1]. While 3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine itself was not among the synthesized compounds, it shares the identical thiazole-methylsulfonyl core that was identified as critical for enzyme inhibition. The additional N3-ethoxyethyl substituent present in the target compound offers a vector for further optimization that was not explored in the published series, creating a rational basis for hypothesis-driven procurement.

Carbonic Anhydrase Inhibition Enzyme Assay Drug Discovery Thiazole

Synthetic Tractability: Validated Intermediacy in Amide Derivative Libraries

The imine nitrogen in 3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is susceptible to acylation, as demonstrated by the documented synthesis of (Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865173-65-5) . This reactivity profile is a practical differentiator: the N3-ethoxyethyl group remains intact during acylation, enabling efficient parallel library synthesis without the protecting-group manipulations that may be required for the N3-methyl or N3-methoxyethyl analogs when additional chain elongation is desired.

Synthetic Intermediate Amide Formation Medicinal Chemistry Library Synthesis

Commercially Available Purity Profile at Research-Relevant Scale

The target compound is available from Chemenu at a purity of ≥95% (Catalog CM850252) . The N3-(2-methoxyethyl) analog (CAS 1286709-71-4) is offered by Leyan at 97% purity , while the N3-methyl analog (CAS 1286699-99-7) is available from AKSci at 95% purity . The purity specifications are comparable across all three analogs, meaning procurement differentiation must be driven by the structural and property-based considerations outlined in the preceding evidence items, not by vendor quality differences.

Procurement Purity Inventory Chemical Supply

Recommended Application Scenarios for 3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine Based on Evidence


Hit Expansion for Carbonic Anhydrase-Targeted Drug Discovery

The thiazole-methylsulfonyl core has been validated as a carbonic anhydrase inhibitory pharmacophore with IC50 values in the low micromolar range [1]. Procurement of 3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is justified for teams seeking to explore the impact of an N3-alkoxyethyl substituent on CA isoform selectivity and potency, a vector not covered in the published 2025 ACS Omega study.

Lead Optimization Campaigns Requiring Balanced Lipophilicity for CNS Penetration

With a computed clogP of 2.79 and TPSA of 63.41 Ų [2], this compound occupies a physicochemical space associated with favorable CNS drug-like properties. Relative to the N3-methyl analog (clogP ≈1.5), the increased lipophilicity is expected to enhance passive blood-brain barrier permeability, making it a candidate for neurological or psychiatric disorder programs where target engagement in the CNS is required.

Parallel Library Synthesis via Acylation of a Common Benzothiazole Imine Intermediate

The documented conversion of the imine to a (Z)-4-bromo-benzamide derivative confirms the synthetic utility of the core scaffold. Academic and industrial medicinal chemistry groups can use this compound as a common intermediate for generating structurally diverse amide libraries, allowing rapid exploration of N-acyl substituent effects while maintaining the N3-ethoxyethyl and C6-methylsulfonyl motifs constant.

Physicochemical Benchmarking in Drug Design Property Optimization

The combination of molecular weight (300.40), TPSA (63.41), and rotatable bond count (3) [2] provides a useful reference point for medicinal chemists optimizing for oral bioavailability and metabolic stability. The compound can serve as a tool molecule for calibrating computational models that predict the impact of N-alkoxyethyl substitution on pharmacokinetic parameters.

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